molecular formula C13H15FO3 B1325844 5-(3-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid CAS No. 951885-01-1

5-(3-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid

Cat. No.: B1325844
CAS No.: 951885-01-1
M. Wt: 238.25 g/mol
InChI Key: OFHJPQDOXOQPBW-UHFFFAOYSA-N
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Description

5-(3-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid is an organic compound characterized by the presence of a fluoro-substituted aromatic ring, a methyl group, and a valeric acid moiety

Scientific Research Applications

5-(3-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a pharmaceutical, the mechanism would depend on the biological target .

Safety and Hazards

As with any chemical, proper safety precautions should be taken when handling this compound. While specific safety data isn’t available, similar compounds can cause irritation and should be handled with appropriate personal protective equipment .

Future Directions

The future directions for this compound would depend on its intended applications. It could potentially be used in the development of new pharmaceuticals or materials, but more research would be needed to determine its suitability for these applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-2-methylbenzene and 3-methyl-5-oxovaleric acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or other transition metals.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methylphenylboronic acid
  • 3-Fluorobenzeneboronic acid
  • m-Fluorophenylboronic acid

Uniqueness

5-(3-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a fluoro-substituted aromatic ring and a valeric acid moiety makes it a versatile compound with diverse applications in research and industry.

Properties

IUPAC Name

5-(3-fluoro-2-methylphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-8(7-13(16)17)6-12(15)10-4-3-5-11(14)9(10)2/h3-5,8H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHJPQDOXOQPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301235695
Record name 3-Fluoro-β,2-dimethyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-01-1
Record name 3-Fluoro-β,2-dimethyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-β,2-dimethyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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